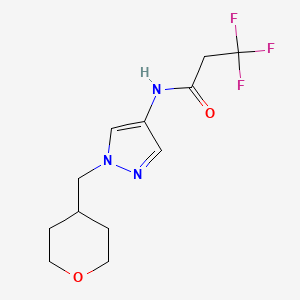

![molecular formula C17H20N2O3S2 B2408503 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868675-73-4](/img/structure/B2408503.png)

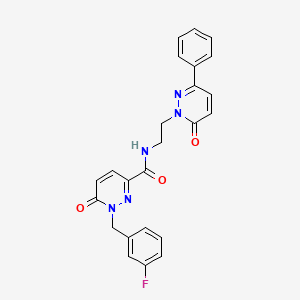

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

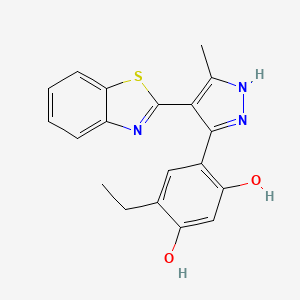

The compound seems to be related to a class of compounds known as "4,5,6,7-tetrahydrobenzo[d]thiazoles" . These compounds have been studied for their potential as dual kinase inhibitors of CK2 and GSK3β .

Synthesis Analysis

The synthesis of related compounds involves the design of a novel lead from a compound identified in silico as a dual kinase inhibitor against CK2 and GSK3β . A series of “tetrahydrobenzo[d]thiazoles” were synthesized .Molecular Structure Analysis

The molecular structure of related compounds includes a tetrahydrobenzo[d]thiazole ring . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Scientific Research Applications

Antimicrobial and Cytotoxic Activities

- Antimicrobial Activity : Novel derivatives, including those similar to the queried compound, have been investigated for their antimicrobial properties. For instance, certain thiazole derivatives demonstrated notable antibacterial and anticandidal effects against specific strains such as C. parapsilosis and C. glabrata (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

- Cytotoxic Activity : These compounds have also been tested for cytotoxicity against various human cancer cell lines, showing potential as anti-cancer agents. Specific compounds within this category exhibited high cytotoxicity against certain leukemia cell lines, which points to their relevance in cancer research (Dawbaa et al., 2021).

Anticancer Properties

- Antileukemic Agents : Certain derivatives have been reported to possess significant anti-leukemic effects. This includes compounds with structural similarities to the queried molecule, which have been evaluated for their ability to inhibit leukemia cell proliferation (Prasanna, Kavitha, Vinaya, Ranganatha, Raghavan, & Rangappa, 2010).

- Tubulin-Targeting for Antiproliferative Activity : Some compounds derived from similar structures have been identified as having antiproliferative activity against human solid tumor cell lines, targeting tubulin dynamics, which is a crucial component in cancer cell division and growth (Guerra, Lucena‐Agell, Hortigüela, Rossi, Díaz, Padrón, & Barolo, 2021).

Potential in Photodynamic Therapy

- Photosensitizing Properties for Cancer Treatment : Research indicates that certain compounds in this category, particularly those with benzothiazole derivatives, have promising properties for use in photodynamic therapy. This includes high singlet oxygen quantum yield, which is significant in treating cancer through Type II photosensitization mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Neuroprotective and Psychotropic Effects

- Neuroprotection and Parkinson's Disease : Studies have shown that certain analogues possess neuroprotective properties and can be effective in treating Parkinson's disease. These compounds have shown efficacy in reversing hypolocomotion in animal models, indicating their potential as anti-Parkinsonian drugs (Das, Vedachalam, Luo, Antonio, Reith, & Dutta, 2015).

- Psychotropic Activity : Some derivatives have also demonstrated psychotropic effects in vivo, including sedative actions and anti-inflammatory properties. These effects are attributed to the specific structural characteristics of the compounds (Zablotskaya, Segal, Geronikaki, Eremkina, Belyakov, Petrova, Shestakova, Zvejniece, & Nikolajeva, 2013).

Mechanism of Action

The related compounds act as dual kinase inhibitors of CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .

properties

IUPAC Name |

3-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-12-7-8-14-15(11-12)23-17(18-14)19-16(20)9-10-24(21,22)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIUTKUSPGTYQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

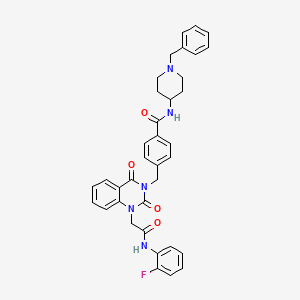

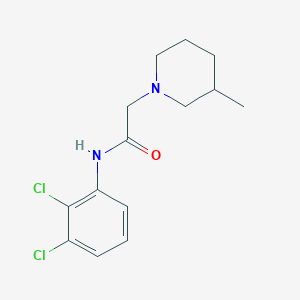

![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2408420.png)

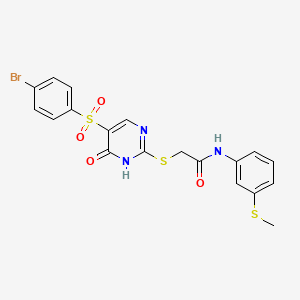

![N,N-Dimethyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2408429.png)

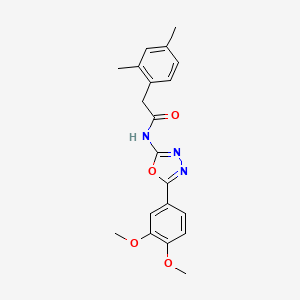

![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2408437.png)

![tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2408440.png)